molecular formula C18H14N2O3 B4936676 N-(4-methyl-2-nitrophenyl)-1-naphthamide

N-(4-methyl-2-nitrophenyl)-1-naphthamide

Cat. No.: B4936676
M. Wt: 306.3 g/mol
InChI Key: HYKNPMTZJQLSLD-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-1-naphthamide is a synthetic organic compound featuring a naphthamide core (1-naphthyl group linked via a carboxamide bond) attached to a 4-methyl-2-nitrophenyl moiety. Its molecular formula is C₁₈H₁₄N₂O₃, with a molecular weight of 306.32 g/mol. The nitro group at the 2-position of the phenyl ring confers strong electron-withdrawing properties, while the methyl group at the 4-position introduces steric bulk and moderate lipophilicity. This combination of functional groups makes the compound a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-9-10-16(17(11-12)20(22)23)19-18(21)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKNPMTZJQLSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: Nitro Group Substitution

The position of the nitro group significantly impacts electronic and steric properties.

Compound Name Nitro Position Molecular Formula Key Differences Reference
N-(4-methyl-2-nitrophenyl)-1-naphthamide 2-nitro C₁₈H₁₄N₂O₃ Stronger electron-withdrawing effect; planar geometry due to nitro at 2-position -
N-(4-methyl-3-nitrophenyl)-1-naphthamide 3-nitro C₁₈H₁₄N₂O₃ Reduced steric hindrance; altered dipole moment and solubility

Research Findings :

  • The 2-nitro isomer exhibits higher reactivity in electrophilic substitution due to nitro’s para-directing effect, whereas the 3-nitro isomer may display better solubility in polar solvents .

Substituent Variations: Nitro vs. Halogen/Methoxy Groups

Replacing the nitro group with other substituents alters chemical and biological profiles.

Compound Name Substituent Molecular Formula Key Properties Reference
N-(3-chloro-4-methylphenyl)-1-naphthamide 3-chloro C₁₈H₁₄ClNO Increased lipophilicity; potential for halogen bonding in drug design
N-(4-ethoxyphenyl)-1-naphthamide 4-ethoxy C₁₉H₁₇NO₂ Enhanced metabolic stability due to ethoxy’s resistance to oxidation

Research Findings :

  • Chloro-substituted analogues show improved membrane permeability but reduced electronic effects compared to nitro derivatives .
  • Ethoxy groups enhance metabolic stability, making such compounds viable for long-acting therapeutics .

Naphthamide Positional Isomerism: 1-Naphthamide vs. 2-Naphthamide

The attachment position of the naphthamide group influences molecular geometry.

Compound Name Naphthamide Position Molecular Formula Key Differences Reference
This compound 1-naphthamide C₁₈H₁₄N₂O₃ Linear π-conjugation; stronger intermolecular stacking
N-(3-nitro-4-methylphenyl)-2-naphthamide 2-naphthamide C₁₈H₁₄N₂O₃ Bent geometry; altered binding affinity in receptor interactions

Research Findings :

  • 1-naphthamide derivatives exhibit stronger aromatic stacking interactions, favoring crystallinity, while 2-naphthamide analogues may show superior binding to proteins due to steric flexibility .

Compounds with Additional Functional Groups

Incorporation of heterocycles or extended chains modifies bioactivity.

Compound Name (Example) Key Functional Groups Molecular Formula Applications Reference
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide Piperazine, fluorophenyl C₁₉H₁₈FN₃O₄ CNS targeting; serotonin receptor modulation
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide Oxadiazole, sulfonyl C₂₀H₁₅N₃O₃S Enzyme inhibition (e.g., COX-2)

Research Findings :

  • Piperazine-containing derivatives demonstrate enhanced blood-brain barrier penetration, useful in neuropharmacology .
  • Oxadiazole rings improve metabolic stability and serve as bioisosteres for carboxyl groups .

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